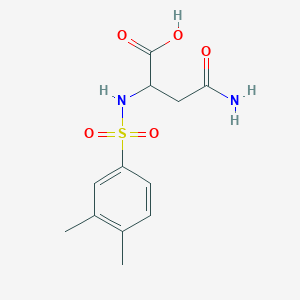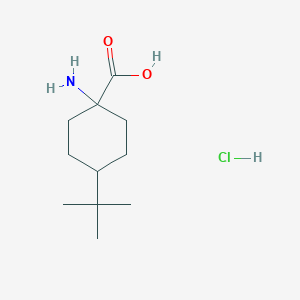
3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Opioid Antagonists Development
3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid derivatives have been explored for their potential in the development of novel opioid antagonists. Specifically, compounds such as 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid (Dcp), lacking a phenolic hydroxyl group at the 1-position residue, have shown to result in the first opioid peptide-derived antagonists. This represents a significant step forward in the design of opioid receptor modulators with potential therapeutic applications (Lu et al., 2006).
Heterocycles Reactivity Studies
Research into the reactivity of heterocyclic compounds in hydride transfer reactions has also seen the involvement of this compound-related structures. These studies provide valuable insights into the reactivities of five-membered heterocycles, expanding our understanding of their chemical behavior, which is crucial for the development of new drugs and materials (Lee & Jeoung, 1998).
Chromatography Techniques Enhancement
Innovative methodologies for carbohydrate separation using thin-layer chromatography have benefited from the presence of bisulfite, improving resolution and identification capabilities. This advancement is essential for analytical chemistry, impacting the way carbohydrates and possibly other small molecules are analyzed and identified (Adachi, 1965).
Luminescent Complexes for Biological Studies
The synthesis of 3-(thiazol-2-yl carbamoyl) propanoic acid, related to this compound, and its application in creating luminescent metal complexes has shown potential for antibacterial and antifungal studies. Although most complexes demonstrated non-significant activities, the research introduces a new avenue for the exploration of luminescent materials in biological contexts (Kanwal et al., 2020).
Synthesis and Structure Analysis
Studies on the synthesis and structural analysis of various this compound derivatives have provided deeper insights into their chemical properties. These analyses are foundational for the development of new chemical entities with potential therapeutic applications (Siddiqui et al., 2008).
Ortho Functionalization of Substituted Toluene
Research on the ortho-functionalization of substituted toluenes through ortho olefination of N,N-dimethylbenzylamines has highlighted novel methods for creating derivatives, including those related to this compound. This method showcases innovative approaches to chemical synthesis, which could be applied in pharmaceutical development (Cai et al., 2007).
Eigenschaften
IUPAC Name |
4-amino-2-[(3,4-dimethylphenyl)sulfonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-7-3-4-9(5-8(7)2)20(18,19)14-10(12(16)17)6-11(13)15/h3-5,10,14H,6H2,1-2H3,(H2,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUGTHZFNYYWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)

![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)



![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)

![{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1521223.png)


